molecular formula C12H9F2N B12929627 Bis(3-fluorophenyl)amine

Bis(3-fluorophenyl)amine

Cat. No.: B12929627
M. Wt: 205.20 g/mol
InChI Key: ZRAGUXFMSHTKHM-UHFFFAOYSA-N
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Description

Bis(3-fluorophenyl)amine: is an organic compound characterized by the presence of two 3-fluorophenyl groups attached to a central amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-fluorophenyl)amine typically involves the reaction of 3-fluoroaniline with a suitable coupling agent. One common method is the Suzuki-Miyaura coupling reaction , which involves the use of a palladium catalyst and a boronic acid derivative . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: Bis(3-fluorophenyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry: Bis(3-fluorophenyl)amine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and enhanced binding affinity to biological targets .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can impart desirable properties such as increased thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism by which Bis(3-fluorophenyl)amine exerts its effects depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various coupling and substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

  • Bis(4-fluorophenyl)amine
  • Bis(2-fluorophenyl)amine
  • Bis(3-chlorophenyl)amine

Comparison: Compared to its analogs, Bis(3-fluorophenyl)amine is unique due to the position of the fluorine atoms on the phenyl rings. This positional difference can influence the compound’s reactivity, stability, and interaction with other molecules. For instance, the 3-fluoro substitution pattern may result in different electronic and steric effects compared to the 2- or 4-fluoro analogs, leading to variations in chemical behavior and biological activity .

Properties

Molecular Formula

C12H9F2N

Molecular Weight

205.20 g/mol

IUPAC Name

3-fluoro-N-(3-fluorophenyl)aniline

InChI

InChI=1S/C12H9F2N/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,15H

InChI Key

ZRAGUXFMSHTKHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=CC(=CC=C2)F

Origin of Product

United States

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